2-Chloro-6-fluoro-8-methoxyquinoline

Description

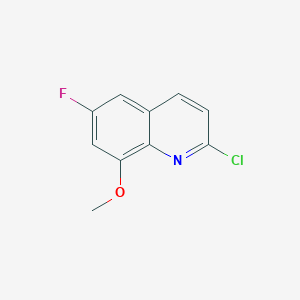

2-Chloro-6-fluoro-8-methoxyquinoline: is a heterocyclic aromatic compound with the molecular formula C10H7ClFNO . It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.

Properties

IUPAC Name |

2-chloro-6-fluoro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c1-14-8-5-7(12)4-6-2-3-9(11)13-10(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJLXWMQSIFPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)F)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Chloro-6-fluoro-8-methoxyquinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroquinoline and fluorine-containing reagents.

Methoxylation: The methoxy group is introduced at the 8-position through nucleophilic substitution reactions using methoxide ions or methanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods:

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions:

2-Chloro-6-fluoro-8-methoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-6-fluoro-8-methoxyquinoline serves as a crucial building block in the synthesis of pharmaceutical compounds with diverse therapeutic activities, including:

- Antibacterial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. A study reported that this compound has a minimum inhibitory concentration (MIC) of less than 4.0 µg/mL against Clostridium difficile, comparable to established antibiotics like Vancomycin .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | <4.0 | C. difficile |

| Vancomycin (control) | 1.0 | C. difficile |

- Anticancer Activity : The compound has shown promising antiproliferative effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 0.55 µM against the H-460 lung cancer cell line, indicating significant potency compared to traditional chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | H-460 | 0.55 |

| Compound 8e (related) | H-460 | 0.03 |

Material Science

In material science, this compound is utilized in the development of organic semiconductors and light-emitting materials for electronic devices. The unique combination of halogen substituents enhances the compound's electronic properties, making it suitable for applications in optoelectronics.

Biological Studies

The compound is also employed in biological studies as an enzyme inhibitor and receptor modulator. Its ability to interact with specific molecular targets allows researchers to explore its potential in drug discovery and development.

Chemical Synthesis

As an intermediate in the synthesis of more complex heterocyclic compounds, this compound plays a vital role in organic synthesis methodologies. Its introduction into synthetic pathways can lead to the formation of novel compounds with enhanced biological activities.

Case Studies

- Antibacterial Efficacy Study : A study involving a related quinoline derivative demonstrated significant reductions in bacterial load in a mouse model infected with C. difficile. Mice treated with the compound exhibited improved survival rates compared to untreated controls, highlighting its potential as an alternative treatment for bacterial infections .

- Anticancer Research : Investigations into the antiproliferative effects of quinoline derivatives have revealed their superior activity against lung cancer cell lines compared to traditional chemotherapy agents. This suggests that compounds like this compound could serve as promising candidates for cancer therapy .

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine, fluorine, and methoxy groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the active sites or binding pockets of the target molecules .

Comparison with Similar Compounds

- 2-Chloro-6-fluoroquinoline

- 2-Chloro-8-methoxyquinoline

- 6-Fluoro-8-methoxyquinoline

Comparison:

2-Chloro-6-fluoro-8-methoxyquinoline is unique due to the simultaneous presence of chlorine, fluorine, and methoxy groups on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the methoxy group at the 8-position can enhance the compound’s lipophilicity and membrane permeability, while the fluorine atom at the 6-position can increase its metabolic stability and binding affinity to biological targets .

Biological Activity

2-Chloro-6-fluoro-8-methoxyquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClFNO, with a molecular weight of approximately 215.63 g/mol. The structural features that contribute to its biological activity include the presence of halogen substituents and the methoxy group, which influence its interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. For instance, related compounds have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | <4.0 | C. difficile |

| Compound 6 (related) | 1.0 | C. difficile |

| Vancomycin (control) | 1.0 | C. difficile |

In a study evaluating the efficacy of quinoline derivatives against C. difficile, it was found that certain analogs exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like Vancomycin, indicating their potential as alternative treatments for bacterial infections .

Antiproliferative Activity

Research into the antiproliferative effects of quinoline derivatives has shown promising results. For example, compounds similar to this compound have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | H-460 | 0.55 |

| Compound 8e (related) | H-460 | 0.03 |

In vitro studies revealed that these compounds can inhibit cell proliferation significantly, with some exhibiting IC50 values much lower than those of standard chemotherapeutics like gefitinib .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and receptors within microbial and cancerous cells. The compound may bind to active sites or allosteric sites on target proteins, altering their conformation and function .

Study on Antibacterial Efficacy

A notable case study involved the administration of a related quinoline compound in a mouse model infected with C. difficile. Mice treated with the compound showed a significant reduction in bacterial load in fecal samples and improved survival rates compared to untreated controls . This study underscores the potential of quinoline derivatives in treating bacterial infections effectively.

Anticancer Research

Another investigation focused on the antiproliferative effects of various quinoline derivatives against lung cancer cell lines. The results indicated that compounds similar to this compound demonstrated superior activity compared to traditional chemotherapy agents, suggesting their role as promising candidates for cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-6-fluoro-8-methoxyquinoline, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step condensation and reduction reactions. For example, 2-chloro-8-methyl-3-formylquinoline can be reacted with amines (e.g., 4-methoxyaniline) under mild conditions, followed by reduction using NaBH3CN to stabilize reactive intermediates . Characterization is achieved via NMR, HPLC, and X-ray crystallography to confirm regiochemistry and purity .

Q. What safety protocols are critical when handling this compound and its intermediates?

- Methodological Answer : Use of PPE (gloves, lab coats, goggles) is mandatory. Reactions involving volatile intermediates (e.g., brominated derivatives) should be conducted in fume hoods or gloveboxes. Waste must be segregated and disposed via certified hazardous waste management systems .

Q. How can researchers verify the structural integrity of synthesized this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., methoxy vs. chloro groups).

- Mass Spectrometry : Validate molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in planar vs. non-planar quinoline ring systems, as demonstrated in studies of analogous compounds .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of halogenated quinoline derivatives like this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysis : Pd-mediated cross-coupling reactions improve regioselectivity in halogenated systems .

- Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during reductions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or HPLC)?

- Methodological Answer :

- Isotopic Labeling : Trace impurities via deuterated solvents or labeled reagents.

- Chromatographic Purity Checks : Use gradient elution in HPLC to separate co-eluting byproducts .

- Collaborative Validation : Cross-verify data with independent labs to rule out instrumentation errors .

Q. How can computational methods aid in predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., malaria PfATP4) to prioritize synthesis.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing fluoro groups) with bioactivity .

- Retrosynthetic Analysis : Design novel derivatives using software like ChemAxon or Schrodinger Suite .

Q. What crystallographic parameters indicate steric hindrance or planar distortions in quinoline-based compounds?

- Methodological Answer :

- Dihedral Angles : Angles >70° between quinoline and substituent rings (e.g., methoxy groups) suggest steric strain .

- RMSD Values : Root-mean-square deviations >0.05 Å highlight non-planarity in fused ring systems .

- Hydrogen Bonding : Intermolecular N–H⋯N interactions stabilize crystal packing, as seen in 8-aminoquinoline analogs .

Data Analysis & Reporting

Q. How should researchers address conflicting bioactivity results in quinoline derivatives across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 thresholds) to identify variables affecting reproducibility .

- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., WHO guidelines for antimalarials) .

Q. What frameworks ensure rigorous experimental design for quinoline-based drug discovery?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.